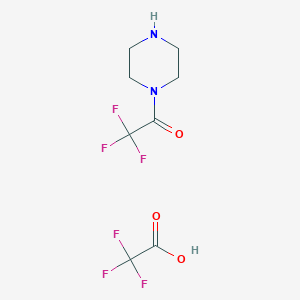
5(6)-CR 110, SE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5(6)-Carboxyfluorescein diacetate, succinimidyl ester (5(6)-CR 110, SE) is a fluorescent dye commonly used in various biological and chemical applications. This compound is known for its ability to label cells and proteins, making it a valuable tool in research and diagnostics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5(6)-Carboxyfluorescein diacetate, succinimidyl ester typically involves the reaction of carboxyfluorescein with succinimidyl ester. The process begins with the preparation of carboxyfluorescein, which is then reacted with succinic anhydride to form the succinimidyl ester derivative. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 5(6)-Carboxyfluorescein diacetate, succinimidyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and high throughput. The final product is typically purified using chromatography techniques to remove any impurities and ensure the desired level of purity.
Análisis De Reacciones Químicas
Types of Reactions
5(6)-Carboxyfluorescein diacetate, succinimidyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form carboxyfluorescein.
Amidation: The succinimidyl ester group reacts with amines to form stable amide bonds.
Oxidation and Reduction: The compound can undergo redox reactions, although these are less common in typical applications.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at neutral or slightly basic pH.
Amidation: Requires the presence of primary or secondary amines, often performed in organic solvents like DMF or DMSO.
Oxidation and Reduction: Involves the use of oxidizing or reducing agents under controlled conditions.
Major Products Formed
Hydrolysis: Produces carboxyfluorescein.
Amidation: Forms amide derivatives of carboxyfluorescein.
Oxidation and Reduction: Results in various oxidized or reduced forms of the compound, depending on the specific conditions used.
Aplicaciones Científicas De Investigación
5(6)-Carboxyfluorescein diacetate, succinimidyl ester is widely used in scientific research due to its fluorescent properties. Some key applications include:
Cell Labeling: Used to label live cells for tracking and imaging purposes.
Protein Labeling: Conjugated to proteins to study their localization and interactions.
Flow Cytometry: Employed in flow cytometry to analyze cell populations based on fluorescence.
Microscopy: Utilized in fluorescence microscopy to visualize cellular structures and processes.
Drug Delivery Studies: Investigated for its potential in tracking drug delivery and distribution in biological systems.
Mecanismo De Acción
The mechanism of action of 5(6)-Carboxyfluorescein diacetate, succinimidyl ester involves its ability to form covalent bonds with amine groups on proteins and other biomolecules. The succinimidyl ester group reacts with primary amines to form stable amide bonds, effectively labeling the target molecule with the fluorescent carboxyfluorescein moiety. This allows for the visualization and tracking of the labeled molecules in various biological systems.
Comparación Con Compuestos Similares
5(6)-Carboxyfluorescein diacetate, succinimidyl ester is unique in its combination of high fluorescence intensity and stability. Similar compounds include:
Fluorescein isothiocyanate (FITC): Another widely used fluorescent dye, but with different reactive groups.
Rhodamine derivatives: Offer different spectral properties and are used in complementary applications.
Alexa Fluor dyes: Known for their high brightness and photostability, used in advanced imaging techniques.
In comparison, 5(6)-Carboxyfluorescein diacetate, succinimidyl ester is preferred for applications requiring stable and specific labeling of amine-containing biomolecules.
Propiedades
Número CAS |
254732-34-8 |
|---|---|
Fórmula molecular |
C25H18ClN3O7 |
Peso molecular |
507.89 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![{2-[(Hydroxyimino)methyl]phenyl}methanol](/img/structure/B1147716.png)

